molecular formula C₃₁H₄₈O₁₂ B1140732 Simvastatin Acyl-beta-D-glucuronide CAS No. 463962-56-3

Simvastatin Acyl-beta-D-glucuronide

Cat. No. B1140732
M. Wt: 612.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simvastatin Acyl-beta-D-glucuronide is a metabolite of Simvastatin12. Simvastatin is a lipid-lowering drug that inhibits HMG-CoA reductase2. It is in the statin class of medications and works by decreasing the manufacture of cholesterol by the liver2.



Synthesis Analysis

Acyl glucuronides of xenobiotics have been a subject of wide interest from the pharmaceutical industry with respect to biochemical reactivity, hepatic disposition, and enterohepatic circulation3. The formation of acyl glucuronides could be linked to specific UGT isoform(s)3. The glucuronide structure was established to be a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid4.



Molecular Structure Analysis

The glucuronide structure was established to be a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid45.



Chemical Reactions Analysis

Acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar6. These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g. the -OH, -NH2 and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar6.



Physical And Chemical Properties Analysis

The physical and chemical properties of Simvastatin Acyl-beta-D-glucuronide are not explicitly mentioned in the search results. However, it is known that acyl glucuronides are generally reactive8.


Scientific Research Applications

Mediator of Drug-Induced Toxicities

Scientific Field

Medicinal Chemistry Research

Application Summary

Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, are studied as potential mediators of drug-induced toxicities . They are reactive drug conjugates that can interact with several biological systems .

Experimental Procedures

The study of acyl glucuronides involves detecting, identifying, and quantifying them in biological fluids and tissues . This is achieved through advanced analytical methodologies .

Results or Outcomes

The role of acyl glucuronides in drug-induced toxicities remains controversial due to the challenges in studying this group of reactive drug conjugates . There is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites .

Inhibition of Cytochrome P450 (CYP) 2C8

Scientific Field

Pharmacology

Application Summary

The acyl glucuronide of gemfibrozil, a lipid-regulating drug, is known to inhibit cytochrome P450 (CYP) 2C8 . This inhibition results in clinically important drug-drug interactions with drugs metabolized by CYP2C8 .

Experimental Procedures

The study involves understanding how an acyl glucuronide metabolite of a drug interacts in the active site of CYP2C8 and selectively inhibits the enzyme .

Results or Outcomes

The acyl glucuronide of gemfibrozil and clopidogrel, another widely used antiplatelet agent, have demonstrated significant drug-drug interactions with the substrates of CYP2C8 . Current progress in atomic-level understanding mostly involves studying how different drugs bind and undergo oxidation in the active site of CYPs .

Substrate and Inhibitor of Organic Anion Transporters

Application Summary

Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, can serve as both substrates and inhibitors of organic anion transporters . These proteins play an important role in modulating the disposition and excretion of acidic drug conjugates .

Experimental Procedures

The study involves understanding how an acyl glucuronide metabolite of a drug interacts with organic anion transporters and influences their function .

Results or Outcomes

The discovery of the inhibitory effects of acyl glucuronide conjugates on organic anion transporters was unexpected . This finding has implications for the pharmacokinetics and pharmacodynamics of drugs that undergo glucuronidation .

Kinetic Modelling of Acyl Glucuronide Reactivity

Scientific Field

Biochemistry

Application Summary

Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, are involved in kinetic modelling studies . These studies aim to understand the reactivity of acyl glucuronides and their role in drug metabolism .

Experimental Procedures

The study involves conducting full kinetic analysis on a series of acyl glucuronide compounds . This includes detecting, identifying, and quantifying them in biological fluids and tissues .

Results or Outcomes

The results of these studies contribute to our understanding of how acyl glucuronides interact with biological molecules . This knowledge can help predict the potential toxicity of drugs that form acyl glucuronides .

properties

IUPAC Name

(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLYTKVVBICSHZ-AWTWTUOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simvastatin Acyl-beta-D-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.